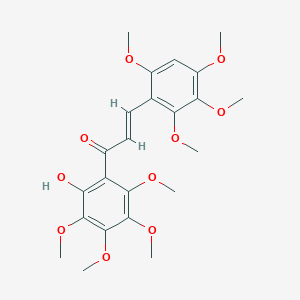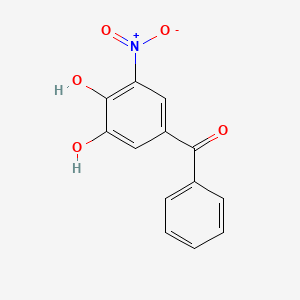![molecular formula C28H32O7 B1237127 [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1237127.png)
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate is a naturally occurring limonoid compound derived from the Khaya anthotheca tree, which belongs to the Meliaceae family . Limonoids are a class of highly oxygenated modified triterpenoids known for their diverse range of biological activities . This compound has garnered significant interest due to its potential therapeutic properties, including antimalarial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate can be synthesized through various organic reactions involving the modification of triterpenoid structures. One common method involves the extraction of limonoids from the Khaya anthotheca tree, followed by chemical modifications to obtain anthothecol . The specific reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of anthothecol typically involves large-scale extraction from the Khaya anthotheca tree. The process includes harvesting the tree bark, followed by solvent extraction and purification steps to isolate the limonoid compounds . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate undergoes various chemical reactions, including:
Substitution: Substitution reactions involving anthothecol can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various anthothecol derivatives with potential therapeutic applications .
Aplicaciones Científicas De Investigación
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[88002,402,7
Mecanismo De Acción
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate exerts its effects through multiple molecular targets and pathways:
Malaria: Disrupts the life cycle of the malaria parasite, thereby exhibiting antimalarial activity
Propiedades
Fórmula molecular |
C28H32O7 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |
InChI |
InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21?,25+,26-,27-,28+/m0/s1 |
Clave InChI |
AJTULIWKBMDPCJ-IYGCLJFQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4(C1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
SMILES canónico |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Sinónimos |
anthothecol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)










![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)
![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)
